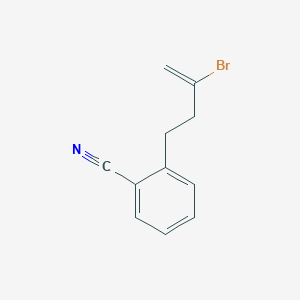

2-Bromo-4-(2-cyanophenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(2-cyanophenyl)-1-butene, also known as 2-Bromo-4-(2-cyano-phenyl)-1-butene, is a halogenated aromatic hydrocarbon. It is an organic compound that is used in a variety of scientific research applications. It is also used in the synthesis of various compounds.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-Bromo-4-(2-cyanophenyl)-1-butene: is a valuable compound in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures. The bromine atom in this compound acts as a good leaving group, facilitating the coupling with organoboron reagents under palladium catalysis.

Antimicrobial and Antiproliferative Agents

Research has shown that brominated compounds can be effective in the development of new antimicrobial and antiproliferative agents . The presence of the bromine and cyano groups within 2-Bromo-4-(2-cyanophenyl)-1-butene could potentially be leveraged to synthesize derivatives with significant biological activity against pathogenic bacteria and cancer cells.

Pharmaceutical Research: Drug Synthesis

The compound’s structural features, including the bromine and cyano groups, make it a candidate for the synthesis of pharmaceutical intermediates . It could be utilized in the construction of complex drug molecules, potentially leading to the development of new therapeutic agents.

Mechanism of Action

Target of Action

Compounds similar to this have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .

Result of Action

In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-(3-bromobut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSGDFZRWCQAER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641132 |

Source

|

| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-cyanophenyl)-1-butene | |

CAS RN |

731772-67-1 |

Source

|

| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)